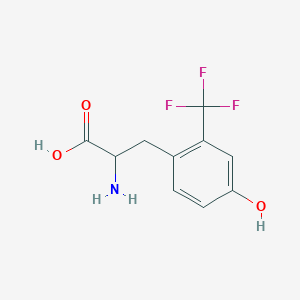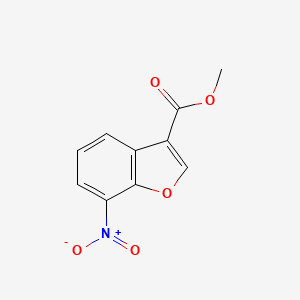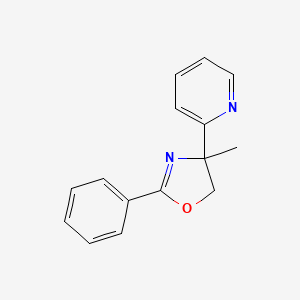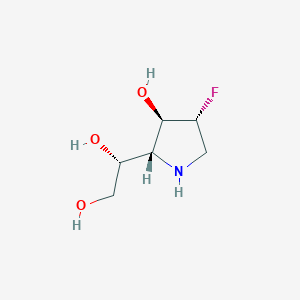
2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-DL-tyrosine is a synthetic amino acid derivative where a trifluoromethyl group (-CF3) is substituted at the ortho position of the tyrosine aromatic ring. This modification imparts unique physicochemical properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-DL-tyrosine typically involves the introduction of the trifluoromethyl group into the tyrosine structure. One common method is the trifluoromethylation of tyrosine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is often carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-DL-tyrosine may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available precursors and environmentally friendly reagents, making the process more sustainable .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-DL-tyrosine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the trifluoromethyl group, leading to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl sulfoxides, while reduction can produce partially hydrogenated derivatives .
科学研究应用
2-(Trifluoromethyl)-DL-tyrosine has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .
相似化合物的比较
- Trifluoromethane (H-CF3)
- 1,1,1-Trifluoroethane (H3C-CF3)
- Hexafluoroacetone (F3C-CO-CF3)
Comparison: Compared to these compounds, 2-(Trifluoromethyl)-DL-tyrosine is unique due to its amino acid backbone, which allows it to integrate into biological systems more effectively. Its trifluoromethyl group imparts enhanced stability and reactivity, making it a valuable tool in both research and industrial applications .
属性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-4-6(15)2-1-5(7)3-8(14)9(16)17/h1-2,4,8,15H,3,14H2,(H,16,17) |
InChI 键 |
YMUVYZRNMOVOGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)


![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)



![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)

